molecular formula C8H7F3N2OS B7970211 3-Amino-5-[(trifluoromethyl)thio]benzamide

3-Amino-5-[(trifluoromethyl)thio]benzamide

Cat. No.: B7970211
M. Wt: 236.22 g/mol
InChI Key: CBSKITHTDPAHCW-UHFFFAOYSA-N
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Description

3-Amino-5-[(trifluoromethyl)thio]benzamide is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[(trifluoromethyl)thio]benzamide typically involves the introduction of the trifluoromethylthio group onto a benzamide scaffold. One common method is the nucleophilic substitution reaction where a trifluoromethylthiolating reagent reacts with a suitable precursor. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the production process, allowing for the synthesis of large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-[(trifluoromethyl)thio]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethylthio group can be reduced to a trifluoromethyl group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-5-[(trifluoromethyl)thio]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethylthio group.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(trifluoromethyl)thio]benzamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(trifluoromethyl)benzamide
  • 3-Amino-5-(trifluoromethyl)thiophenol

Comparison: 3-Amino-5-[(trifluoromethyl)thio]benzamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to its analogs. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(trifluoromethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSKITHTDPAHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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